
(R)-2-(1H-Imidazol-4-yl)-propylamine; hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-(1H-imidazol-5-yl)propan-1-amine is a chiral compound featuring an imidazole ring attached to a propan-1-amine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(1H-imidazol-5-yl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis often begins with commercially available starting materials such as L-histidine.
Protection of Functional Groups: Protecting groups may be used to shield reactive sites during intermediate steps.
Formation of Imidazole Ring: The imidazole ring is formed through cyclization reactions.
Reduction and Amination: The final steps involve reduction and amination to introduce the amine group.
Industrial Production Methods
Industrial production methods for (2R)-2-(1H-imidazol-5-yl)propan-1-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic Hydrogenation: To reduce intermediates.
Chromatographic Purification: To achieve the desired enantiomeric purity.
化学反応の分析
Types of Reactions
(2R)-2-(1H-imidazol-5-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can modify the imidazole ring or the amine group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can yield imidazole N-oxides.
Reduction: May produce secondary amines.
Substitution: Can result in various substituted imidazole derivatives.
科学的研究の応用
(2R)-2-(1H-imidazol-5-yl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its role in enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of (2R)-2-(1H-imidazol-5-yl)propan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, influencing their activity.
Pathways Involved: It may modulate signaling pathways related to cellular metabolism and immune response.
類似化合物との比較
Similar Compounds
Histamine: Shares the imidazole ring structure but differs in the side chain.
Histidine: An amino acid precursor to (2R)-2-(1H-imidazol-5-yl)propan-1-amine.
Imidazole: The core structure present in the compound.
Uniqueness
(2R)-2-(1H-imidazol-5-yl)propan-1-amine is unique due to its chiral nature and specific functional groups, which confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C6H11N3 |
|---|---|
分子量 |
125.17 g/mol |
IUPAC名 |
(2R)-2-(1H-imidazol-5-yl)propan-1-amine |
InChI |
InChI=1S/C6H11N3/c1-5(2-7)6-3-8-4-9-6/h3-5H,2,7H2,1H3,(H,8,9)/t5-/m1/s1 |
InChIキー |
UTXDPIGHIUIJIS-RXMQYKEDSA-N |
異性体SMILES |
C[C@H](CN)C1=CN=CN1 |
正規SMILES |
CC(CN)C1=CN=CN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-Difluoro-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13586112.png)
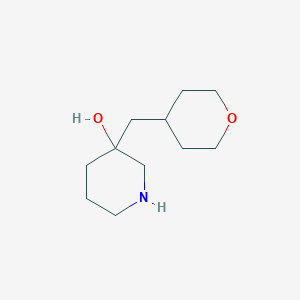



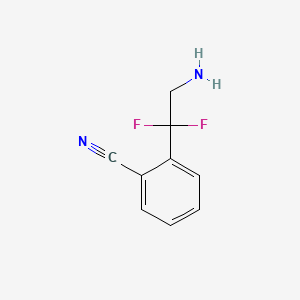

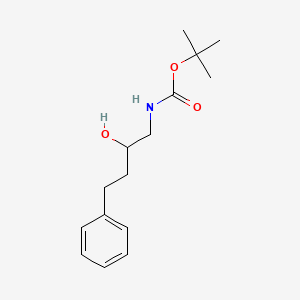
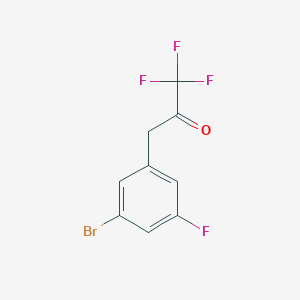

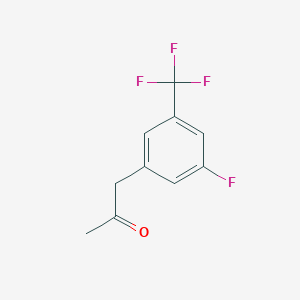
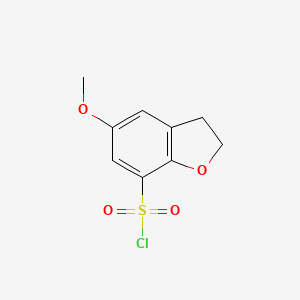
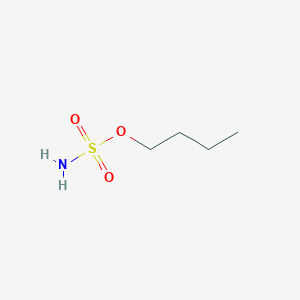
![(2R)-2-[(5-{[(5-chloro-2-methylpyridin-3-yl)amino]methyl}thiophen-2-yl)formamido]-3-cyclopentyl-N-cyclopropylpropanamide](/img/structure/B13586209.png)
